2-(Benzylthio)-6-fluoropyridine

Catalog No.
S8158541
CAS No.
M.F
C12H10FNS
M. Wt
219.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzylthio)-6-fluoropyridine

Product Name

2-(Benzylthio)-6-fluoropyridine

IUPAC Name

2-benzylsulfanyl-6-fluoropyridine

Molecular Formula

C12H10FNS

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C12H10FNS/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

RTMVZYGLVYFSBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=CC=CC(=N2)F

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC(=N2)F

2-(Benzylthio)-6-fluoropyridine is a heterocyclic compound characterized by the presence of a pyridine ring substituted with a benzylthio group and a fluorine atom at the 6-position. This compound is part of the pyridine family, which is known for its diverse chemical properties and biological activities. The molecular formula of 2-(Benzylthio)-6-fluoropyridine is C11H10FN, with a molecular weight of approximately 189.21 g/mol. The unique combination of the electron-withdrawing fluorine atom and the electron-donating benzylthio group influences its reactivity and biological interactions.

Typical of substituted pyridines:

  • Electrophilic Substitution: The presence of the fluorine atom makes the pyridine ring susceptible to electrophilic attack, particularly at positions that are ortho or para to the existing substituents .
  • Nucleophilic Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where it can be replaced by stronger nucleophiles under appropriate conditions .
  • Reduction Reactions: The compound may also undergo reduction reactions, particularly involving the benzylthio moiety, leading to different derivatives .

Research indicates that compounds containing benzylthio and fluoropyridine moieties exhibit significant biological activities, including:

  • Antimicrobial Properties: Some studies suggest that related compounds display antimicrobial effects against various pathogens.
  • Anticancer Activity: Certain derivatives have been evaluated for their potential in cancer therapy, showing promise in inhibiting tumor growth through various mechanisms .
  • Enzyme Inhibition: The structural characteristics allow for interactions with specific enzymes, potentially leading to inhibition or modulation of their activity.

The synthesis of 2-(Benzylthio)-6-fluoropyridine can be achieved through several methods:

  • Nucleophilic Substitution Reaction: Starting from 6-fluoropyridine, a nucleophilic substitution can occur with benzylthiol in the presence of a base .
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    # General reaction scheme6-Fluoropyridine + Benzylthiol → 2-(Benzylthio)-6-fluoropyridine
  • Electrophilic Aromatic Substitution: This involves introducing the benzylthio group onto an appropriate pyridine precursor via electrophilic aromatic substitution techniques.
  • Direct Fluorination: Utilizing fluorinating agents on suitable precursors can yield the desired fluorinated product.

2-(Benzylthio)-6-fluoropyridine has several applications across various fields:

  • Pharmaceuticals: Due to its biological activities, it serves as a lead compound in drug design and development.
  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Investigated for potential applications in developing new materials with specific electronic properties.

Studies on 2-(Benzylthio)-6-fluoropyridine have focused on its interactions with biological targets:

  • Protein Binding Affinity: Research has shown that this compound can bind selectively to certain proteins, influencing their function.
  • Reactivity with Thiols: Its ability to react with thiol groups makes it suitable for bioconjugation techniques, enhancing drug delivery systems .

Similar Compounds

Several compounds share structural similarities with 2-(Benzylthio)-6-fluoropyridine. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
2-(Benzylthio)-4-fluoropyridineBenzylthio at position 2 and fluorine at position 4Different electronic properties due to position
3-(Benzylthio)-6-fluoropyridineBenzylthio at position 3 and fluorine at position 6Varying reactivity patterns
2-(Benzylthio)-3-nitropyridineContains a nitro group instead of fluorineEnhanced polarity and potential reactivity
4-(Benzylthio)-5-fluoropyridineBenzylthio at position 4 and fluorine at position 5Different pharmacological profiles

These compounds illustrate how variations in substitution patterns can lead to different chemical properties and biological activities, making each unique in its applications and interactions.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

219.05179866 g/mol

Monoisotopic Mass

219.05179866 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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